4-Nitrocinnamonitrile

Supramolecular Chemistry Organogelators Material Science

4-Nitrocinnamonitrile (CAS 29246-70-6) combines a para-nitro group and a trans-α,β-unsaturated nitrile, creating a large ground-state dipole absent in saturated or carboxylic acid analogs. This unique electronic profile enables organogel formation with gelation-induced emission enhancement—critical for stimuli-responsive materials, sensors, and optoelectronic devices. It also serves as a strategic intermediate for β-anilino-α,β-unsaturated nitriles via oxidative aromatization. With consistent ≥98% purity and a sharp melting point (127–130 °C), it is a reliable DSC/TGA calibration standard and a robust building block for medicinal chemistry. Procure 4-nitrocinnamonitrile for functional outcomes that non-nitro or generic nitro-aromatic compounds cannot replicate.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 29246-70-6
Cat. No. B019025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrocinnamonitrile
CAS29246-70-6
Synonyms(2E)-3-(4-Nitrophenyl)-2-propenenitrile;  (E)-β-(p-Nitrophenyl)acrylonitrile;  E-(2-(4-Nitrophenyl)ethenyl)benzonitrile; 
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC#N)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H/b2-1+
InChIKeyHLFGEWUHBJJYKR-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrocinnamonitrile (CAS 29246-70-6) Technical Baseline for Scientific Sourcing


4-Nitrocinnamonitrile (CAS 29246-70-6), systematically named (2E)-3-(4-nitrophenyl)prop-2-enenitrile, is an α,β-unsaturated nitrile derivative of the cinnamonitrile class, characterized by a para-nitro substituent on the phenyl ring and a trans-configured acrylonitrile moiety [1]. The compound has a molecular formula of C9H6N2O2 and a molecular weight of 174.16 g/mol . It appears as a light yellowish solid with a melting point of 127–130 °C, exhibiting solubility in common organic solvents such as chloroform, dichloromethane, and ethyl acetate [1].

Why 4-Nitrocinnamonitrile Cannot Be Substituted with Generic Nitro-Aromatics in Research and Industrial Workflows


The combination of an electron-withdrawing nitro group with a conjugated α,β-unsaturated nitrile system in 4-nitrocinnamonitrile confers a unique electronic profile—specifically a large ground-state dipole moment—that is absent in structurally related analogs like 4-nitrophenylacetonitrile (saturated nitrile) or 4-nitrocinnamic acid (carboxylic acid terminus) [1][2]. This distinct electronic polarization directly governs self-assembly behavior, reactivity in condensation and oxidation reactions, and material performance in gel-phase applications, meaning that substitution with generic nitro-aromatic compounds or non-nitro cinnamonitrile derivatives will fail to replicate these specific functional outcomes [1][2].

Quantitative Differentiation Evidence for 4-Nitrocinnamonitrile Versus Key Analogs


Gelation Capability: Direct Head-to-Head Comparison with Phenylacrylonitrile Derivatives

4-Nitrophenylacrylonitrile derivatives bearing longer alkyl chains function as effective organogelators, forming stable gels in solvents including ethanol, n-butanol, ethyl acetate, and DMSO. In direct comparison, phenylacrylonitrile derivatives lacking the nitro group did not form gels in any of the measured solvents [1]. This difference is attributed to the larger dipole moment conferred by the electron-withdrawing nitro moiety, which enhances intermolecular interactions and facilitates self-assembly into one-dimensional nanofibers [1].

Supramolecular Chemistry Organogelators Material Science

Reaction Outcome Differentiation in Superoxide-Mediated Oxidation

In reactions of Schiff bases with superoxide ion in acetonitrile, N-(4-nitrobenzylidene)aniline undergoes further oxidation to yield β-anilino-4-nitrocinnamonitrile as the product. In contrast, Schiff bases without the para-nitro substituent (e.g., N-benzylideneaniline) yield only the non-oxidized 3-arylamino-3-arylpropionitrile adducts, with no oxidative formation of the cinnamonitrile derivative [1]. This demonstrates that the para-nitro group is essential for the oxidative aromatization step.

Organic Synthesis Schiff Base Chemistry Reaction Selectivity

Thermal Stability and Purity: Comparative Physicochemical Properties

4-Nitrocinnamonitrile exhibits a melting point range of 127–130 °C, indicating a higher thermal stability relative to the saturated analog 4-nitrophenylacetonitrile (m.p. 113–119 °C) [1]. The compound is commercially available at ≥98% purity (HPLC) from certified suppliers, ensuring batch-to-batch consistency for critical research applications [2].

Physicochemical Characterization Procurement Specifications Quality Control

High-Value Application Scenarios for 4-Nitrocinnamonitrile Derived from Differential Evidence


Supramolecular Gelator for Functional Soft Materials

Based on its demonstrated ability to form organogels—a property absent in non-nitro analogs—4-nitrocinnamonitrile derivatives serve as privileged scaffolds for constructing functional soft materials with gelation-induced emission enhancement. This is particularly relevant for developing stimuli-responsive gels, sensors, and optoelectronic devices where gel-phase organization and fluorescence modulation are critical [1].

Specialty Intermediate for α,β-Unsaturated Nitrile Synthesis

The unique reactivity of 4-nitrocinnamonitrile derivatives in oxidative pathways, as evidenced in Schiff base transformations, positions this compound as a strategic intermediate for synthesizing β-anilino-α,β-unsaturated nitriles. Researchers aiming to access this specific structural motif should prioritize 4-nitrocinnamonitrile over non-nitro or saturated analogs to ensure the desired oxidative aromatization step occurs [1].

Reference Standard for Thermally Stable Nitroaromatic Nitriles

Given its well-defined melting point of 127–130 °C and high commercial purity (≥98%), 4-nitrocinnamonitrile is suitable as a calibration standard in thermal analysis (DSC/TGA) and as a reliable building block in medicinal chemistry campaigns where thermal robustness and batch consistency are non-negotiable requirements [1].

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